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Compound of Interest

Compound Name: Diethyl 5-formylisophthalate

CAS No.: 208450-84-4

Cat. No.: B3325204

Get Quote

Diethyl 5-formylisophthalate (CAS No. 208450-84-4) is an aromatic compound featuring a

central benzene ring substituted with two ethyl ester groups at positions 1 and 3, and a formyl

(aldehyde) group at the 5-position.[1] This unique trifunctional arrangement imparts a versatile

chemical character, making it a valuable building block in various synthetic pathways. The

electrophilic nature of the aldehyde and the potential for modification of the ester groups offer

multiple avenues for derivatization.

The core isophthalate structure is a key component in the synthesis of various polymers and

metal-organic frameworks (MOFs), while the aromatic aldehyde functionality is a cornerstone in

the synthesis of many pharmaceutical compounds and fine chemicals.[2][3] The combination of

these functionalities in a single molecule suggests its potential utility in the development of

novel materials with tailored properties and as an intermediate in the synthesis of complex

molecular architectures.

Below is a summary of the key identifiers and predicted physicochemical properties for Diethyl
5-formylisophthalate.
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Property Value Source

IUPAC Name
diethyl 5-formylbenzene-1,3-

dicarboxylate
N/A

CAS Number 208450-84-4 [1]

Molecular Formula C₁₃H₁₄O₅ [1]

Molecular Weight 250.25 g/mol [1]

Predicted Boiling Point ~320-340 °C (at 760 mmHg)
Predicted based on analogous

structures

Predicted Solubility

Soluble in common organic

solvents (e.g., ethanol,

acetone, ethyl acetate);

sparingly soluble in water.

Predicted based on analogous

structures[4]

Predicted Appearance
Colorless to pale yellow oil or

low-melting solid.

Predicted based on analogous

structures[4]

Synthesis of Diethyl 5-formylisophthalate: A
Plausible Synthetic Workflow
A robust and logical synthetic route to Diethyl 5-formylisophthalate can be envisioned in two

primary stages: the synthesis of the precursor, 5-formylisophthalic acid, followed by its

esterification.

Stage 1: Synthesis of 5-Formylisophthalic Acid
Several methods are reported for the synthesis of 5-formylisophthalic acid.[5] A common

approach involves the oxidation of a more readily available precursor, such as 5-

methylisophthalic acid or 5-(hydroxymethyl)isophthalic acid.[5]

Experimental Protocol: Oxidation of 5-(hydroxymethyl)isophthalic acid

Reaction Setup: In a well-ventilated fume hood, a solution of 5-(hydroxymethyl)isophthalic

acid (1 equivalent) in a suitable solvent (e.g., acetic acid) is prepared in a round-bottom flask
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equipped with a magnetic stirrer and a reflux condenser.

Oxidation: An oxidizing agent, such as pyridinium chlorochromate (PCC) or a milder reagent

like Dess-Martin periodinane, is added portion-wise to the solution at room temperature. The

reaction mixture is then heated to a moderate temperature (e.g., 50-60 °C) and stirred for

several hours until the starting material is consumed, as monitored by thin-layer

chromatography (TLC).

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature

and the solvent is removed under reduced pressure. The residue is then partitioned between

ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous

sodium sulfate, and concentrated to yield the crude 5-formylisophthalic acid.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., water or an ethanol/water mixture) to afford pure 5-formylisophthalic acid.

Stage 2: Fischer Esterification to Diethyl 5-
formylisophthalate
The synthesized 5-formylisophthalic acid can be converted to its diethyl ester via a classic

Fischer esterification reaction. This acid-catalyzed reaction with ethanol will yield the desired

product.

Experimental Protocol: Diethyl Esterification of 5-formylisophthalic Acid

Reaction Setup: 5-formylisophthalic acid (1 equivalent) is suspended in an excess of

absolute ethanol in a round-bottom flask equipped with a reflux condenser.

Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-

toluenesulfonic acid, is carefully added to the mixture.

Reaction: The mixture is heated to reflux and maintained at this temperature for several

hours. The progress of the reaction is monitored by TLC until the starting dicarboxylic acid is

no longer detectable.

Workup and Isolation: The reaction mixture is cooled to room temperature, and the excess

ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and
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washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid

catalyst) and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure to yield the crude Diethyl 5-formylisophthalate.

Further purification can be achieved by column chromatography on silica gel using a

hexane/ethyl acetate gradient.

Stage 1: Synthesis of 5-Formylisophthalic Acid

Stage 2: Esterification

5-(Hydroxymethyl)isophthalic Acid Oxidation (e.g., PCC) 5-Formylisophthalic Acid

5-Formylisophthalic Acid Fischer Esterification
(Ethanol, H+ catalyst) Diethyl 5-formylisophthalate

Click to download full resolution via product page

Caption: Proposed two-stage synthesis of Diethyl 5-formylisophthalate.

Predicted Analytical Data and Structural Elucidation
The structural confirmation of the synthesized Diethyl 5-formylisophthalate would rely on a

combination of spectroscopic techniques. Based on the known effects of the substituent

groups, the following spectral data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a

molecule. The predicted ¹H and ¹³C NMR spectra for Diethyl 5-formylisophthalate are

detailed below. Online prediction tools can provide estimates for chemical shifts.[6][7][8]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.1 s 1H
Aldehyde proton (-

CHO)

~8.6 s 1H
Aromatic proton (H-4

or H-6)

~8.3 s 2H
Aromatic protons (H-2

and H-6 or H-4)

~4.4 q 4H
Methylene protons (-

OCH₂CH₃)

~1.4 t 6H
Methyl protons (-

OCH₂CH₃)

Interpretation:

The downfield singlet at ~10.1 ppm is characteristic of an aldehyde proton.

The aromatic region is expected to show two singlets (or narrowly split multiplets depending

on the resolution) corresponding to the three protons on the benzene ring. The protons at

positions 2 and 6 are chemically equivalent, as are the protons at positions 4 and 6. Due to

the substitution pattern, we expect two distinct signals for the aromatic protons.

The quartet at ~4.4 ppm and the triplet at ~1.4 ppm are characteristic of the ethyl ester

groups, with the quartet representing the methylene protons adjacent to the oxygen and the

triplet representing the terminal methyl protons.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~191 Aldehyde Carbonyl (C=O)

~165 Ester Carbonyl (C=O)

~138 Aromatic Carbon (C-5)

~134 Aromatic Carbon (C-1 and C-3)

~131 Aromatic Carbon (C-2, C-4, C-6)

~62 Methylene Carbon (-OCH₂)

~14 Methyl Carbon (-CH₃)

Interpretation:

The downfield signal around 191 ppm is indicative of the aldehyde carbonyl carbon.

The signal around 165 ppm corresponds to the two equivalent ester carbonyl carbons.

The aromatic region will display signals for the substituted and unsubstituted carbons of the

benzene ring.

The signals at approximately 62 ppm and 14 ppm are characteristic of the ethyl ester groups.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Functional Group

~2820 and ~2720 Medium C-H stretch (aldehyde)

~1725 Strong C=O stretch (ester)

~1700 Strong C=O stretch (aldehyde)

~1600, ~1470 Medium C=C stretch (aromatic ring)

~1250 Strong C-O stretch (ester)

Interpretation:

The presence of two distinct C-H stretching bands around 2820 and 2720 cm⁻¹ is a hallmark

of an aldehyde.

Strong, sharp absorption bands around 1725 cm⁻¹ and 1700 cm⁻¹ are expected for the

carbonyl stretching of the ester and aldehyde groups, respectively.

The characteristic C=C stretching vibrations of the aromatic ring will appear in the 1600-1470

cm⁻¹ region.

A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the ester functionality.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

Molecular Ion (M⁺): m/z = 250. This corresponds to the molecular weight of Diethyl 5-
formylisophthalate.

Key Fragmentation Peaks:

m/z = 221: Loss of an ethoxy radical (-OCH₂CH₃) from one of the ester groups.

m/z = 205: Loss of an ethyl group (-CH₂CH₃) followed by loss of a hydrogen atom.
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m/z = 177: Loss of both ethoxy groups.

m/z = 149: A common fragment for phthalate esters, corresponding to the phthalic

anhydride radical cation.

[M]⁺˙
m/z = 250

[M-OCH₂CH₃]⁺
m/z = 221

- •OCH₂CH₃

[M-2(OCH₂CH₃)]⁺
m/z = 177

- •OCH₂CH₃

[C₈H₅O₃]⁺
m/z = 149

- CO

Click to download full resolution via product page

Caption: Predicted key fragmentation pathway for Diethyl 5-formylisophthalate in EI-MS.

Reactivity and Potential Applications
The trifunctional nature of Diethyl 5-formylisophthalate opens up a wide range of possibilities

for its application in both materials science and medicinal chemistry.
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Polymer Chemistry: The two ester groups can undergo transesterification or hydrolysis

followed by polymerization to form polyesters. The aldehyde group can be used for cross-

linking or further functionalization of the polymer backbone.

Medicinal Chemistry and Drug Discovery: Aromatic aldehydes are important precursors in

the synthesis of a wide variety of heterocyclic compounds and other pharmacologically

active molecules.[2] The aldehyde group can participate in reactions such as Wittig, Horner-

Wadsworth-Emmons, and reductive amination to build molecular complexity.[9]

Supramolecular Chemistry and Crystal Engineering: The molecule's geometry and functional

groups make it a candidate for the design of novel host-guest systems and coordination

polymers.

Functional Materials: The aldehyde group can be used to graft the molecule onto surfaces or

nanoparticles, thereby modifying their properties for applications in areas such as sensing or

catalysis.

Conclusion
While direct experimental data on Diethyl 5-formylisophthalate is not extensively available in

the public domain, this technical guide provides a comprehensive, predictive overview of its

molecular structure, a plausible synthetic route, and its expected analytical characteristics. The

combination of ester and aldehyde functionalities on an isophthalate backbone makes it a

promising and versatile building block for further chemical exploration. The protocols and

predicted data herein serve as a valuable resource for researchers embarking on the synthesis

and characterization of this and related molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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